![molecular formula C9H15FN2O B1476401 Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone CAS No. 1996760-95-2](/img/structure/B1476401.png)
Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone
Overview
Description
Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone is an organic compound belonging to the azetidine class of compounds. It is also known as 3-fluoroazetidine-4-carboxylic acid, 1-fluoropiperidine-3-ylmethyl ester, and 3-fluoroazetidine-4-carboxylic acid methyl ester. This compound has garnered attention in recent years due to its potential applications in the fields of medicine, chemistry, and biochemistry.
Scientific Research Applications
Pharmacological Research
Azetidines and piperidines are important scaffolds in medicinal chemistry. Compounds with these structures often exhibit significant biological activity and are used in drug discovery. For example, azetidinones have been studied for their pharmacological and biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .
Synthetic Chemistry
Azetidine derivatives are valuable intermediates in organic synthesis. They can be used to create complex molecules for pharmaceuticals or materials science. The synthesis of new azetidine derivatives is an active area of research, aiming to develop new methods for producing these compounds more efficiently .
Drug Development
The piperidine nucleus is a common feature in many drugs due to its pharmacophoric properties. It is utilized in various therapeutic applications, such as central nervous system agents, cardiovascular drugs, analgesics, antihistamines, and antipsychotics .
Biochemistry
Compounds containing azetidine and piperidine rings may interact with biological targets such as enzymes or receptors. For instance, inhibitors of the enzyme monoacylglycerol lipase (MAGL), which plays a role in endocannabinoid metabolism, often contain piperidine motifs .
properties
IUPAC Name |
azetidin-3-yl-(3-fluoropiperidin-1-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15FN2O/c10-8-2-1-3-12(6-8)9(13)7-4-11-5-7/h7-8,11H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAECZQJCKBQUTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CNC2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.